molecular formula C15H18O4 B8045424 Methyl 4-(7-oxabicyclo[2.2.1]heptan-1-ylmethoxy)benzoate

Methyl 4-(7-oxabicyclo[2.2.1]heptan-1-ylmethoxy)benzoate

Cat. No.: B8045424
M. Wt: 262.30 g/mol
InChI Key: OTDLYLNOWKWSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(7-oxabicyclo[2.2.1]heptan-1-ylmethoxy)benzoate: is a chemical compound with a complex structure that includes a bicyclic oxirane ring and a benzoate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 7-oxabicyclo[2.2.1]heptane and 4-hydroxybenzoic acid .

  • Reaction Steps:

    • The hydroxyl group of 4-hydroxybenzoic acid is first converted to a methoxy group using methyl iodide in the presence of a base.

    • The resulting methyl 4-hydroxybenzoate is then reacted with 7-oxabicyclo[2.2.1]heptane under acidic conditions to form the final product.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like chromium(VI) oxide .

  • Reduction: Reduction reactions are less common but can be achieved using reducing agents like sodium borohydride .

  • Substitution: Substitution reactions can occur at the benzoate ester group, often involving nucleophilic substitution with various reagents.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, acidic conditions.

  • Reduction: Sodium borohydride, methanol solvent.

  • Substitution: Nucleophiles like ammonia or alkyl halides , polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols.

  • Substitution: Amides or ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets within biological systems. It may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • Methyl 4-(2-methyloxiranyl)benzoate

  • Methyl 4-(1-methylethyl)benzoate

Uniqueness: Methyl 4-(7-oxabicyclo[2.2.1]heptan-1-ylmethoxy)benzoate is unique due to its bicyclic oxirane structure, which imparts distinct chemical and physical properties compared to other similar compounds.

This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its applications range from organic synthesis to potential therapeutic uses, highlighting its importance in both research and industry.

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Properties

IUPAC Name

methyl 4-(7-oxabicyclo[2.2.1]heptan-1-ylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-17-14(16)11-2-4-12(5-3-11)18-10-15-8-6-13(19-15)7-9-15/h2-5,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDLYLNOWKWSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC23CCC(O2)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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